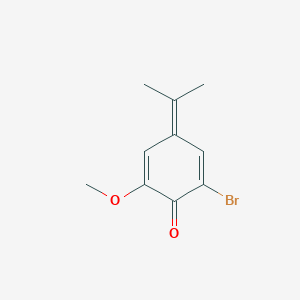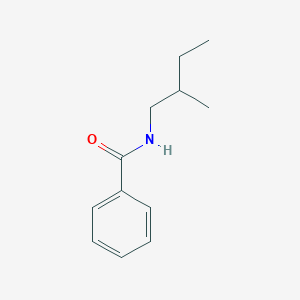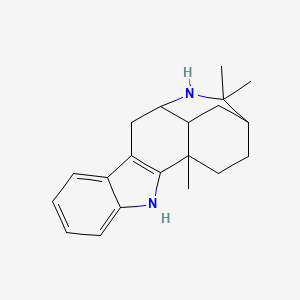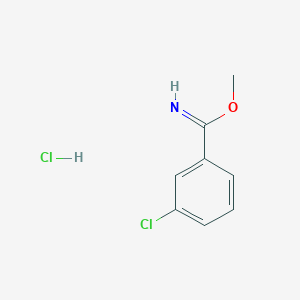
2-Bromo-4-methylbenzene-1-diazonium
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Bromo-4-methylbenzenediazonium is an organic compound that belongs to the class of diazonium salts. These compounds are characterized by the presence of a diazonium group (-N₂⁺) attached to an aromatic ring. The compound is of significant interest in organic chemistry due to its reactivity and utility in various synthetic applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
2-Bromo-4-methylbenzenediazonium can be synthesized through the diazotization of 2-bromo-4-methylaniline. The process involves the reaction of 2-bromo-4-methylaniline with sodium nitrite in the presence of hydrochloric acid at low temperatures (−5° to +5°C) to form the diazonium salt .
Industrial Production Methods
While specific industrial production methods for 2-Bromo-4-methylbenzenediazonium are not extensively documented, the general approach involves large-scale diazotization reactions under controlled conditions to ensure safety and efficiency. The use of continuous flow reactors and automated systems can enhance the scalability and reproducibility of the process.
Analyse Des Réactions Chimiques
Types of Reactions
2-Bromo-4-methylbenzenediazonium undergoes various types of chemical reactions, including:
Substitution Reactions: The diazonium group can be replaced by other substituents through reactions such as the Sandmeyer reaction.
Coupling Reactions: The compound can participate in azo coupling reactions to form azo dyes.
Reduction Reactions: The diazonium group can be reduced to form the corresponding aniline derivative.
Common Reagents and Conditions
Sandmeyer Reaction: Utilizes copper(I) chloride or copper(I) bromide as catalysts to replace the diazonium group with a halogen.
Azo Coupling: Involves the reaction with phenols or aromatic amines under basic conditions to form azo compounds.
Reduction: Typically employs reducing agents such as sodium sulfite or stannous chloride.
Major Products Formed
Substitution: Formation of 2-bromo-4-methylchlorobenzene or 2-bromo-4-methylbromobenzene.
Coupling: Formation of azo dyes with various chromophores.
Reduction: Formation of 2-bromo-4-methylaniline.
Applications De Recherche Scientifique
2-Bromo-4-methylbenzenediazonium is utilized in various scientific research applications, including:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules and dyes.
Biology: Employed in the labeling of biomolecules for detection and analysis.
Medicine: Investigated for its potential use in drug development and diagnostic assays.
Industry: Utilized in the production of dyes, pigments, and other specialty chemicals.
Mécanisme D'action
The mechanism of action of 2-Bromo-4-methylbenzenediazonium primarily involves its reactivity as a diazonium salt. The diazonium group is highly reactive and can undergo various substitution and coupling reactions. The molecular targets and pathways involved depend on the specific reaction and the reagents used. For example, in azo coupling reactions, the diazonium compound reacts with nucleophilic aromatic compounds to form azo bonds.
Comparaison Avec Des Composés Similaires
2-Bromo-4-methylbenzenediazonium can be compared with other diazonium salts such as:
- 2-Chloro-4-methylbenzenediazonium
- 2-Iodo-4-methylbenzenediazonium
- 4-Methylbenzenediazonium
Uniqueness
The presence of the bromo substituent in 2-Bromo-4-methylbenzenediazonium imparts unique reactivity and selectivity in substitution reactions compared to its chloro and iodo counterparts. The bromo group can influence the electronic properties of the aromatic ring, affecting the overall reactivity of the compound.
Propriétés
Numéro CAS |
53926-63-9 |
|---|---|
Formule moléculaire |
C7H6BrN2+ |
Poids moléculaire |
198.04 g/mol |
Nom IUPAC |
2-bromo-4-methylbenzenediazonium |
InChI |
InChI=1S/C7H6BrN2/c1-5-2-3-7(10-9)6(8)4-5/h2-4H,1H3/q+1 |
Clé InChI |
PAPHOGYSTDXPHK-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC(=C(C=C1)[N+]#N)Br |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![Yttrium tris[bis(trimethylsilyl)methanide]](/img/structure/B14636006.png)

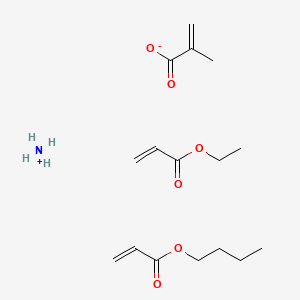


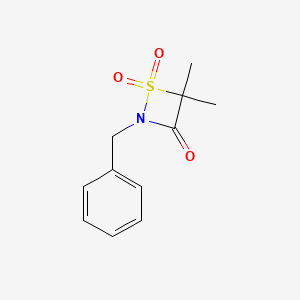
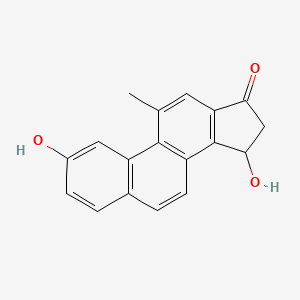
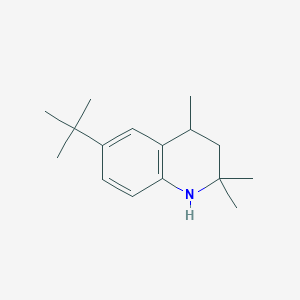
![4-[(1-Methyl-1H-imidazol-2-yl)sulfanyl]benzene-1,2-diamine](/img/structure/B14636079.png)
![Pyrrolidine, 1-[(4-methyl-3-pyridinyl)carbonyl]-](/img/structure/B14636083.png)
